

Physical properties of 3,5-Dimethoxybenzoyl chloride (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethoxybenzoyl chloride

Cat. No.: B108687

[Get Quote](#)

Physical Properties of 3,5-Dimethoxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **3,5-Dimethoxybenzoyl chloride**, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who utilize this chemical compound.

Data Presentation

The physical properties of **3,5-Dimethoxybenzoyl chloride** are summarized in the table below. It is important to note the discrepancies in the reported values from different sources, which may be attributed to variations in experimental conditions or sample purity.

Physical Property	Value Range 1	Value Range 2	Conditions
Melting Point	23-24 °C	43-46 °C	Not specified
Boiling Point	120-125 °C	157-158 °C	at 16 mmHg

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical substances. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)
- Thermometer (calibrated)

Procedure:

- Sample Preparation: Ensure the **3,5-Dimethoxybenzoyl chloride** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Initial Rapid Determination: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used to get a rough estimate.[\[1\]](#)
- Accurate Determination: For an accurate measurement, start heating at a slow and controlled rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C

below the expected melting point.

- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure substance, this range should be narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the surrounding pressure.

Method 1: Distillation Method (for larger quantities)

This method is suitable when a sufficient amount of the liquid is available (at least 5 mL).[\[2\]](#)

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips or a magnetic stirrer

Procedure:

- Apparatus Setup: Assemble a simple distillation apparatus. Place the **3,5-Dimethoxybenzoyl chloride** and a few boiling chips or a stir bar into the distillation flask.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

- Heating: Gently heat the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb before entering the condenser.
- Observation and Recording: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[\[3\]](#) Record the atmospheric pressure at the time of the experiment.

Method 2: Thiele Tube Method (for small quantities)

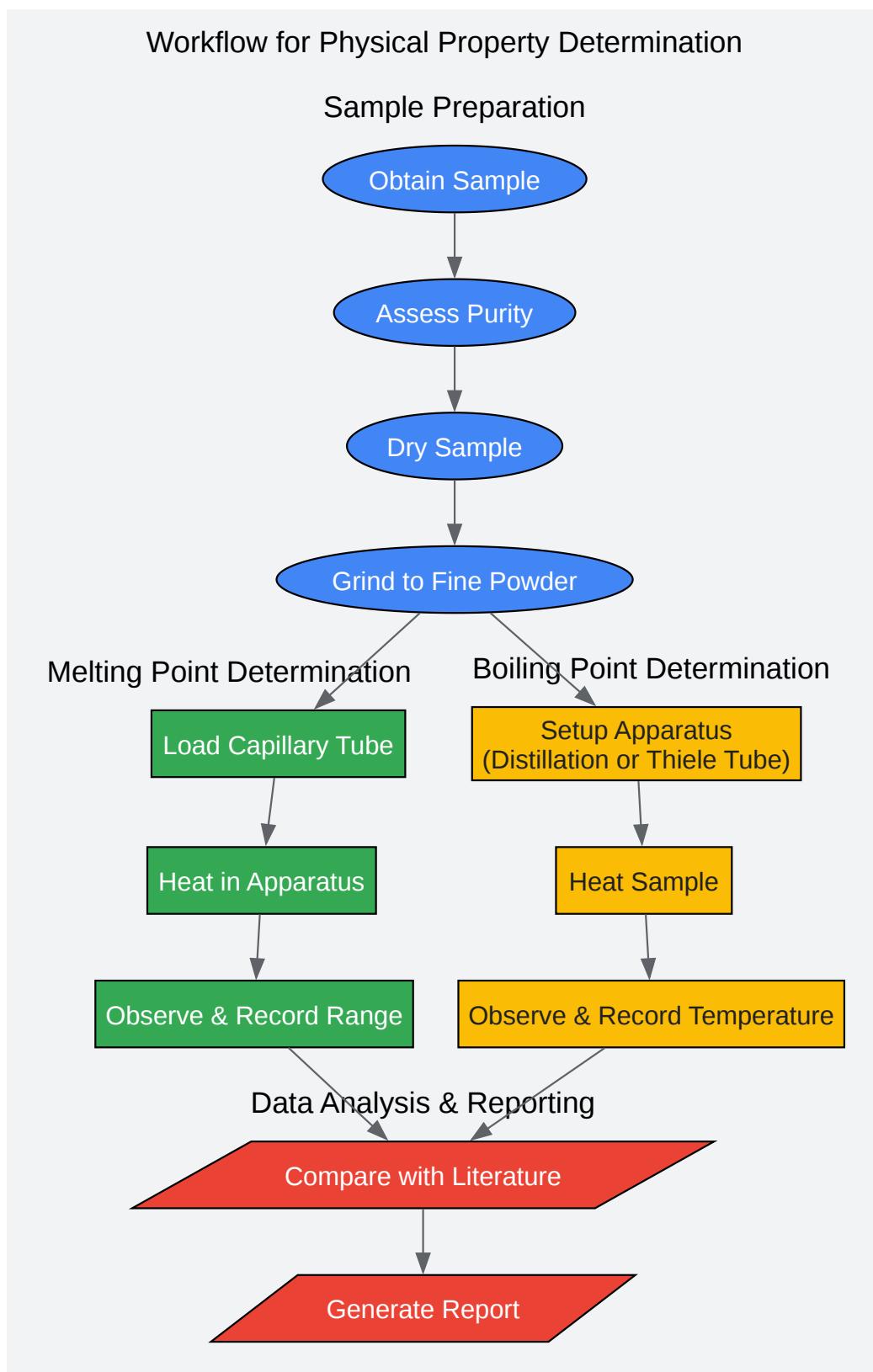
This micro method is ideal when only a small amount of the substance is available.[\[3\]](#)[\[4\]](#)

Apparatus:

- Thiele tube
- Thermometer
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Mineral oil or other suitable heating fluid
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Sample Preparation: Place a small amount of **3,5-Dimethoxybenzoyl chloride** into the small test tube.
- Capillary Tube Placement: Place the capillary tube, with its sealed end up, into the test tube containing the sample.
- Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in the Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube.


- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, remove the heat. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.^[3]

Boiling Point Determination Under Reduced Pressure:

Since one of the reported boiling points for **3,5-Dimethoxybenzoyl chloride** is at a reduced pressure (16 mmHg), a vacuum distillation setup is required. The principle is the same as the distillation method, but the apparatus is connected to a vacuum source to lower the pressure inside the system.^[5] A manometer is necessary to accurately measure the pressure within the apparatus.

Workflow Visualization

The following diagram illustrates the general workflow for determining the physical properties of a chemical compound like **3,5-Dimethoxybenzoyl chloride**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in determining the melting and boiling points of a chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Purification [chem.rochester.edu]
- To cite this document: BenchChem. [Physical properties of 3,5-Dimethoxybenzoyl chloride (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108687#physical-properties-of-3-5-dimethoxybenzoyl-chloride-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com